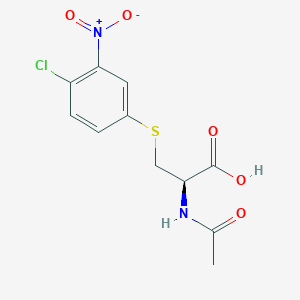![molecular formula C13H24O6 B12528765 Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol CAS No. 657394-89-3](/img/structure/B12528765.png)
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol is a complex organic compound with a unique structure that combines the properties of acetic acid and a cyclopentyl derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with a cyclopentyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of heterogeneous catalysts, such as rhodium-based catalysts, can facilitate the conversion of starting materials to the desired product with high efficiency .
化学反応の分析
Types of Reactions
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Cyclopentanol: A cyclopentyl derivative with similar structural features.
Methanol: A simple alcohol that shares some chemical properties with the hydroxymethyl group in the compound.
Uniqueness
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
657394-89-3 |
|---|---|
分子式 |
C13H24O6 |
分子量 |
276.33 g/mol |
IUPAC名 |
acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol |
InChI |
InChI=1S/C9H16O2.2C2H4O2/c1-7-3-9(5-10,6-11)4-8(7)2;2*1-2(3)4/h8,10-11H,1,3-6H2,2H3;2*1H3,(H,3,4) |
InChIキー |
MOZQKUVQGIPECV-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC1=C)(CO)CO.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
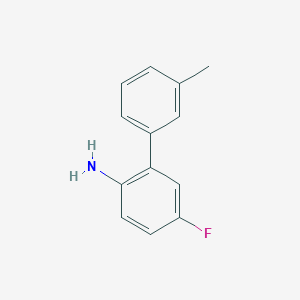
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
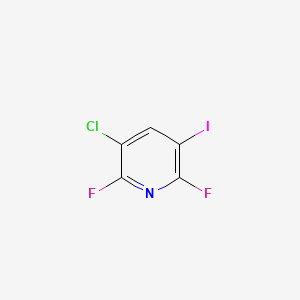
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)

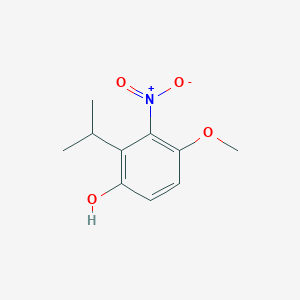
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
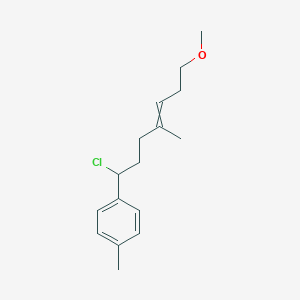
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
